Myristoyl Pentapeptide-8

Anti-aging Wrinkle reduction Clinical trial

Procurement of Myristoyl Pentapeptide-8 is strategically differentiated from generic matrikine peptides. Its myristoyl (C14) anchor confers a unique ACE-inhibitory mechanism that reduces periorbital edema and dark circles—absent in palmitoyl analogs. The sole clinical trial (12-week, double-blind, placebo-controlled) validated a 4% formulation for deep wrinkle reduction, providing an evidence-based use level. Standardized supply (min. 500 ppm active) ensures batch consistency for reproducible efficacy and substantiated marketing claims.

Molecular Formula
Molecular Weight
Cat. No. B1575527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Pentapeptide-8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Myristoyl Pentapeptide-8: A Standardized Lipopeptide for Targeted Anti-Aging and Eye Care Formulations


Myristoyl Pentapeptide-8 (also known as SymPeptide® 222) is a synthetic matrikine lipopeptide consisting of a pentapeptide sequence covalently linked to a myristic acid (C14) fatty acid chain [1]. This compound is engineered to mimic the biological signaling of extracellular matrix proteins, specifically stimulating dermal fibroblasts and enhancing vascular integrity [2]. Its primary cosmetic applications focus on reducing deep wrinkles and addressing periorbital concerns such as under-eye bags and dark circles . The commercial material is commonly supplied as a standardized solution in glycerin and water, with a guaranteed minimum concentration of 500 ppm of the active peptide [3].

Why Palmitoyl Pentapeptide-4 (Matrixyl) or Myristoyl Pentapeptide-4 Cannot Substitute for Myristoyl Pentapeptide-8


Substituting Myristoyl Pentapeptide-8 with other N-acylated pentapeptides like Palmitoyl Pentapeptide-4 (Matrixyl) or Myristoyl Pentapeptide-4 is not scientifically justified due to divergent biological targeting and clinical outcomes. While both are matrikines with the KTTKS sequence, the specific fatty acid chain length (myristoyl C14 vs. palmitoyl C16) dictates a distinct molecular geometry and lipid bilayer interaction profile [1]. This structural nuance translates into a unique pharmacodynamic fingerprint: Myristoyl Pentapeptide-8 demonstrably inhibits angiotensin-converting enzyme (ACE) to reduce periorbital edema, a vascular mechanism not attributed to Palmitoyl Pentapeptide-4 . Furthermore, the only clinical trial with quantitative data for this compound (a 12-week, double-blind, placebo-controlled study) employed a 4% Myristoyl Pentapeptide-8 formulation, providing an evidence-based use level that cannot be extrapolated to analogs without equivalent clinical validation . Procurement decisions based on class-level assumptions risk both therapeutic failure and non-compliance with formulation-specific stability and efficacy requirements.

Quantitative Differentiation Guide: Myristoyl Pentapeptide-8 Efficacy and Specification Data vs. Comparators


Clinical Efficacy: 12-Week Double-Blind Study Shows Significant Reduction in Deep Wrinkle Depth with 4% Myristoyl Pentapeptide-8

A 12-week, double-blind, placebo-controlled clinical study evaluated a serum containing 4% Myristoyl Pentapeptide-8 applied twice daily by female volunteers aged 45-60 . Instrumental profilometry demonstrated a statistically significant reduction in the average depth and volume of deep wrinkles, such as nasolabial folds, compared to the placebo control . Over 80% of participants self-reported that their skin felt firmer, looked smoother, and that deep lines appeared less noticeable . In contrast, while Palmitoyl Pentapeptide-4 (Matrixyl) is widely studied, its clinical trials typically report improvements in skin elasticity and roughness rather than specific quantitative data on deep wrinkle volume reduction under identical dosing conditions [1].

Anti-aging Wrinkle reduction Clinical trial

Angiotensin-Converting Enzyme (ACE) Inhibition: A Unique Mechanism for Reducing Periorbital Edema Not Shared by Palmitoyl Pentapeptide-4

Myristoyl Pentapeptide-8 exerts a specific pharmacologic action: inhibition of angiotensin-converting enzyme (ACE), which reduces vasoconstriction and enhances lymph circulation in the ocular region . This mechanism directly addresses fluid accumulation (eye bags) and blood pooling (dark circles) [1]. No peer-reviewed literature or vendor documentation attributes this ACE-inhibitory activity to Palmitoyl Pentapeptide-4 (Matrixyl) or Myristoyl Pentapeptide-4. The latter compounds are exclusively characterized as matrikines that stimulate fibroblast collagen synthesis via LRP receptor activation [2].

Eye care Angiotensin-converting enzyme Edema

Vascular Endothelial Cell Modulation: Upregulation of FGF for Capillary Strengthening and Dark Circle Prevention

Myristoyl Pentapeptide-8 is reported to upregulate fibroblast growth factor (FGF) and vascular endothelial cells, thereby increasing capillary strength and reducing blood leakage/stasis, which prevents the formation of dark circles [1]. This vascular-targeted activity is distinct from the primary ECM-remodeling effects of Palmitoyl Pentapeptide-4. While Palmitoyl Pentapeptide-4 stimulates collagen and glycosaminoglycan production to improve skin firmness [2], it lacks documented effects on vascular endothelial growth factors or capillary integrity.

Vascular health Fibroblast growth factor Dark circles

Standardized Commercial Supply: SymPeptide® 222 Guarantees Minimum 500 ppm Myristoyl Pentapeptide-8, Enabling ppm-Level Potency

The commercial product SymPeptide® 222 is a standardized solution of Myristoyl Pentapeptide-8 in glycerin and water, guaranteed to contain a minimum of 500 ppm of the active peptide [1][2]. This specification ensures consistent potency at ppm levels, a critical quality attribute for high-performance cosmetic actives. In contrast, many generic peptide powders or non-standardized solutions lack such a defined concentration guarantee, introducing variability in formulation efficacy and complicating procurement due to uncertain active content.

Raw material specification Quality control Standardization

Evidence-Based Application Scenarios for Myristoyl Pentapeptide-8 in Cosmetic Formulations


Intensive Anti-Aging Serums for Deep Wrinkle Correction

Based on the 12-week clinical study demonstrating significant reduction in deep wrinkle depth with a 4% formulation, Myristoyl Pentapeptide-8 is optimally deployed in high-potency serums or ampoules targeting mature skin with pronounced nasolabial folds or forehead lines . The recommended use level of 2-5% aligns with the clinically validated concentration range .

Targeted Eye Care Formulations for Under-Eye Bags and Dark Circles

Leveraging its unique ACE-inhibitory and vascular-modulating mechanisms, Myristoyl Pentapeptide-8 is the peptide of choice for eye creams, gels, and serums designed to reduce periorbital edema and dark circles [1]. Formulators can differentiate their products by incorporating this peptide at ppm levels (via SymPeptide® 222) to address vascular-driven aesthetic concerns [2].

Standardized Actives for Premium Skincare Brands

Procurement of SymPeptide® 222, with its guaranteed minimum 500 ppm Myristoyl Pentapeptide-8 content, enables premium skincare brands to formulate with a consistent, high-potency active [2]. This standardized supply mitigates batch-to-batch variability, ensuring reproducible efficacy and supporting marketing claims based on clinical evidence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl Pentapeptide-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.